4-Amino-2,3-dibromopyridine
Overview
Description
4-Amino-2,3-dibromopyridine is a chemical compound with the molecular formula C5H4Br2N2 . It is also known by the synonym 3,5-Dibromo-4-pyridinamine . The compound’s empirical formula indicates its composition of carbon, hydrogen, bromine, and nitrogen. Its molecular weight is approximately 251.91 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two bromine atoms attached at positions 3 and 5. The amino group (NH2) is located at position 4 on the pyridine ring. The compound’s SMILES notation is Nc1c(Br)cncc1Br .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
4-Amino-2,3-dibromopyridine is involved in Suzuki cross-coupling reactions, particularly in the formation of 4-bromo-2-carbon substituted pyridines. This compound demonstrates regioselective reactions with several alkenyl(aryl) boronic acids, producing these pyridines under palladium catalysis (Sicre, Alonso-Gómez, & Cid, 2006).
Amination Processes
It plays a significant role in amination processes, where its amination has been studied extensively. The end-products of these reactions are often diaminopyridines or mixtures of these compounds, which are crucial in various chemical syntheses (Streef & Hertog, 2010).
Synthesis of Bioactive Compounds
This compound is a key structural core in the synthesis of bioactive natural products and medicinally important compounds. It has been utilized in methods for the preparation of 6-substituted 2-aminopyridines, significant for their biological and chemical significance (Bolliger, Oberholzer, & Frech, 2011).
Neurological Research
In the field of neurology, aminopyridines like 4-aminopyridine have been used to study their effects on synaptic and neuromuscular transmission. These compounds have been shown to target voltage-activated calcium channel β subunits, thereby influencing neurotransmitter release and neural functioning (Wu, Li, Chen, & Pan, 2009).
Potassium Channel Research
Aminopyridines, including 4-aminopyridine, have been critical in research on potassium channels in neural membranes. Their blocking effects on these channels have provided valuable insights into neural functioning and potential therapeutic applications (Yeh, Oxford, Wu, & Narahashi, 1976).
Computational Studies
Computational studies have utilized 4-aminopyridine to understand the structures, reactivities, and stability of compounds like 9-Amino-1,2,3,4-tetrahydroacridine, offering insights into the chemical characteristics and potential applications of these molecules (Pop, Brewster, Kaminski, & Bodor, 1989).
Properties
IUPAC Name |
2,3-dibromopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODXTDGLWZQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704535 | |
Record name | 2,3-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861023-90-7 | |
Record name | 2,3-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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